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molecular formula C15H13FN2O2 B8515997 4-Benzyl-8-fluoro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one

4-Benzyl-8-fluoro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one

Cat. No. B8515997
M. Wt: 272.27 g/mol
InChI Key: FRAYEYVAXWCOGD-UHFFFAOYSA-N
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Patent
US08329687B2

Procedure details

To a mixture of 2,6-difluoronicotinic acid (20.0 g), DMF (4 mL) and toluene (400 mL) was added oxalyl dichloride (11.9 mL) at 0° C. The mixture was stirred at room temperature for 1 hr, and the solvent was evaporated under reduced pressure. THF (120 mL) was added to the residue, and a solution of N-benzylethanolamine (20.9 g) in THF was added. 8M Aqueous sodium hydroxide solution (40 mL) was added at 0° C., and the resulting mixture was stirred at room temperature for 16 hr. Ethyl acetate and water were added, and the organic layer was washed with water and saturated brine and dried, and the solvent was evaporated under reduced pressure. THF (100 mL) was added to the obtained residue (34.5 g), and a suspension of sodium hydride (5.70 g) in THF (400 mL) was added dropwise at 0° C. The mixture was stirred at room temperature for 16 hr, and water was added. The resulting product was extracted with ethyl acetate, the organic layer was washed with water and saturated brine and dried, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (solvent gradient; 50→100% ethyl acetate/hexane) to give 4-benzyl-8-fluoro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one (11.2 g, 33%) as a yellow oil.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
11.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[N:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.C[N:13]([CH:15]=O)[CH3:14].[C:17](Cl)(=[O:21])C(Cl)=O.[C:23]1(C)[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>>[CH2:15]([N:13]1[C:4](=[O:6])[C:3]2[CH:7]=[CH:8][C:9]([F:11])=[N:10][C:2]=2[O:21][CH2:17][CH2:14]1)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC(=N1)F
Name
Quantity
4 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
400 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
11.9 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
THF (120 mL) was added to the residue
ADDITION
Type
ADDITION
Details
a solution of N-benzylethanolamine (20.9 g) in THF was added
ADDITION
Type
ADDITION
Details
8M Aqueous sodium hydroxide solution (40 mL) was added at 0° C.
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 16 hr
Duration
16 h
ADDITION
Type
ADDITION
Details
Ethyl acetate and water were added
WASH
Type
WASH
Details
the organic layer was washed with water and saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
THF (100 mL) was added to the obtained residue (34.5 g)
ADDITION
Type
ADDITION
Details
a suspension of sodium hydride (5.70 g) in THF (400 mL)
ADDITION
Type
ADDITION
Details
was added dropwise at 0° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 16 hr
Duration
16 h
ADDITION
Type
ADDITION
Details
water was added
EXTRACTION
Type
EXTRACTION
Details
The resulting product was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with water and saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (solvent gradient; 50→100% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCOC2=C(C1=O)C=CC(=N2)F
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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